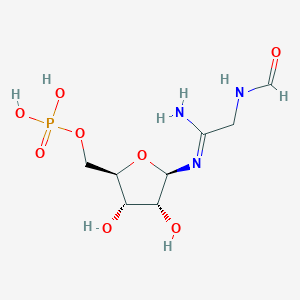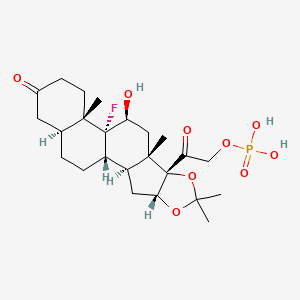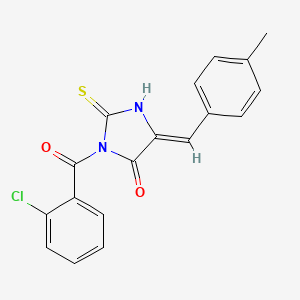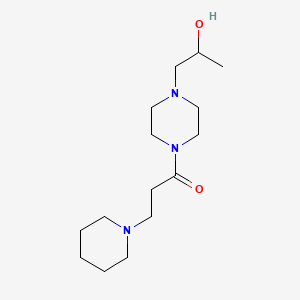
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un anillo de piperidina y un anillo de piperazina, que están conectados a través de un grupo propionilo y un grupo hidroxipropil, respectivamente. Su estructura única le permite interactuar con varios objetivos biológicos, lo que lo convierte en un compuesto valioso en química medicinal y farmacología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina generalmente implica los siguientes pasos:
Formación del Intermediario Piperidinopropionil: Este paso implica la reacción de piperidina con un agente de acilación adecuado, como cloruro de propionilo, en condiciones básicas para formar el intermedio piperidinopropionil.
Formación del Intermediario Hidroxipropilpiperazina: Este paso implica la reacción de piperazina con un agente de alquilación adecuado, como 2-cloropropanol, en condiciones básicas para formar el intermedio hidroxipropilpiperazina.
Reacción de Acoplamiento: El paso final implica el acoplamiento de los dos intermedios en condiciones adecuadas, como la presencia de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida), para formar 1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina.
Métodos de Producción Industrial
La producción industrial de 1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxipropil puede oxidarse para formar una cetona o un derivado de ácido carboxílico.
Reducción: El grupo carbonilo en la porción propionilo puede reducirse para formar un derivado de alcohol.
Sustitución: Los anillos de piperidina y piperazina pueden sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Los reactivos comunes incluyen haluros de alquilo, haluros de acilo y cloruros de sulfonilo.
Productos Principales Formados
Oxidación: Formación de cetonas o derivados de ácidos carboxílicos.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de varios derivados de piperidina y piperazina sustituidos.
Aplicaciones Científicas De Investigación
1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: Se utiliza como compuesto principal en el desarrollo de nuevos fármacos dirigidos a diversas vías biológicas.
Farmacología: Se estudia por sus posibles efectos en los sistemas de neurotransmisores y la unión a receptores.
Bioquímica: Se utiliza como un compuesto de herramienta para estudiar la cinética enzimática y las interacciones proteína-ligando.
Aplicaciones Industriales: Se utiliza en la síntesis de otras moléculas orgánicas complejas y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina implica su interacción con objetivos moleculares específicos, como receptores y enzimas. El compuesto puede unirse a los receptores de neurotransmisores, modulando su actividad e influenciando las vías de transducción de señales. Además, puede inhibir o activar enzimas involucradas en varios procesos metabólicos, ejerciendo así sus efectos en las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
1-(3-Piperidinopropionil)-4-(2-hidroxietil)piperazina: Estructura similar pero con un grupo hidroxietil en lugar de un grupo hidroxipropil.
1-(3-Piperidinopropionil)-4-(2-metoxipropil)piperazina: Estructura similar pero con un grupo metoxipropil en lugar de un grupo hidroxipropil.
1-(3-Piperidinopropionil)-4-(2-cloropropil)piperazina: Estructura similar pero con un grupo cloropropil en lugar de un grupo hidroxipropil.
Singularidad
1-(3-Piperidinopropionil)-4-(2-hidroxipropil)piperazina es único debido a su combinación específica de grupos funcionales, lo que le permite interactuar con una amplia gama de objetivos biológicos. Su grupo hidroxipropil proporciona capacidades adicionales de enlace de hidrógeno, lo que mejora su afinidad de unión y especificidad en comparación con compuestos similares.
Propiedades
Número CAS |
110187-51-4 |
|---|---|
Fórmula molecular |
C15H29N3O2 |
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H29N3O2/c1-14(19)13-17-9-11-18(12-10-17)15(20)5-8-16-6-3-2-4-7-16/h14,19H,2-13H2,1H3 |
Clave InChI |
ONHWKNDTNOTSFV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)C(=O)CCN2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



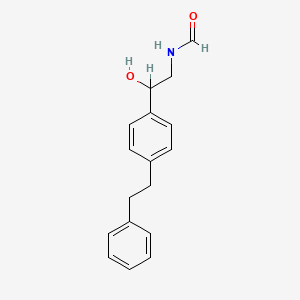
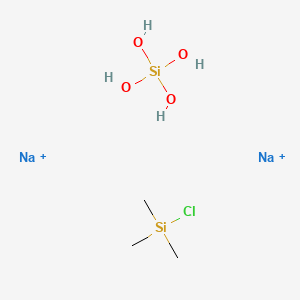
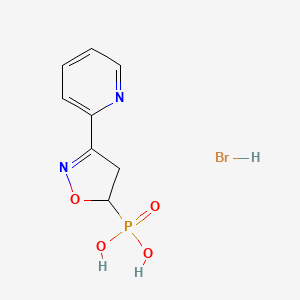


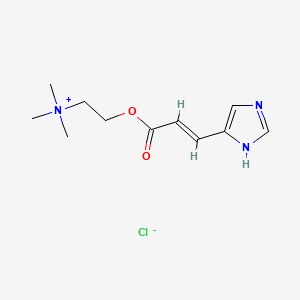
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)
